Percogesic

Description

Properties

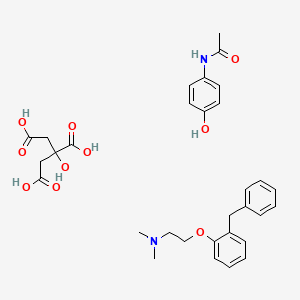

CAS No. |

78371-65-0 |

|---|---|

Molecular Formula |

C31H38N2O10 |

Molecular Weight |

598.6 g/mol |

IUPAC Name |

2-(2-benzylphenoxy)-N,N-dimethylethanamine;N-(4-hydroxyphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C17H21NO.C8H9NO2.C6H8O7/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;1-6(10)9-7-2-4-8(11)5-3-7;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;2-5,11H,1H3,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

PGTPSOVIAGCWHT-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Other CAS No. |

78371-65-0 |

Synonyms |

acetaminophen - phenyltoloxamine acetaminophen and phenyltoloxamine combination acetaminophen, phenyltoloxamine drug combination percogesic |

Origin of Product |

United States |

Scientific Research Applications

Composition and Mechanism of Action

Active Ingredients:

- Acetaminophen: A widely used analgesic and antipyretic agent that alleviates mild to moderate pain and reduces fever.

- Diphenhydramine: An antihistamine that mitigates allergic reactions by blocking histamine receptors.

Mechanism of Action:

- Acetaminophen works by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, thus raising the pain threshold and reducing fever .

- Diphenhydramine exerts its effects by antagonizing H1 receptors, leading to reduced symptoms associated with allergies such as sneezing and itching .

Clinical Applications

This compound is utilized in various clinical settings due to its dual action. Below are some key applications:

Pain Management

- Headaches: this compound is effective in managing tension-type headaches and migraines. A study indicated that acetaminophen can provide significant relief in episodic tension-type headaches .

- Musculoskeletal Pain: It has been shown to relieve pain associated with conditions like arthritis, backaches, and muscular aches. A clinical study highlighted its efficacy in treating musculoskeletal pain related to anxiety .

Allergy Relief

- Cold Symptoms: The diphenhydramine component helps alleviate symptoms of colds, such as runny nose and sneezing. This makes this compound suitable for patients experiencing simultaneous pain and allergy symptoms .

Fever Reduction

- This compound is also employed for its antipyretic properties, effectively lowering fever in various patient populations.

Data Table: Efficacy of this compound

| Condition | Active Ingredient | Efficacy Rate (%) | Reference |

|---|---|---|---|

| Tension-Type Headache | Acetaminophen | 40% (NNT: 22) | |

| Musculoskeletal Pain | Acetaminophen | 50%+ | |

| Cold Symptoms | Diphenhydramine | 60%+ | |

| Fever | Acetaminophen | 70%+ |

Case Studies

-

Musculoskeletal Pain Relief:

A study published in Psychosomatics examined the efficacy of this compound in patients with musculoskeletal pain associated with anxiety. Results demonstrated significant pain reduction, suggesting that the combination therapy effectively addresses both physical and psychological aspects of pain . -

Cold Symptom Management:

In a clinical trial focusing on cold symptoms, patients reported substantial relief from nasal congestion and sneezing after using this compound. The antihistamine component was crucial for improving overall comfort during cold episodes .

Safety Profile

While this compound is generally well-tolerated, it is important to consider potential side effects:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tylenol PM

Tylenol PM shares identical active ingredients with Percogesic: 500 mg acetaminophen and 25 mg diphenhydramine per dose . Both drugs are used for pain relief with adjunctive sedation, particularly for nighttime use.

| Parameter | This compound | Tylenol PM |

|---|---|---|

| Active Ingredients | Acetaminophen + Diphenhydramine | Acetaminophen + Diphenhydramine |

| Indications | Arthritis, headaches, menstrual pain | Insomnia with minor pain |

| Formulation | Coated capsules (Original/Extra Strength) | Caplets or gelcaps |

| Key Differentiation | Marketed for broader pain indications | Emphasizes sleep aid + pain relief |

Clinical Considerations :

- Both drugs carry identical risks of acetaminophen overdose and antihistamine-induced sedation.

- Tylenol PM is often preferred for sleep-related pain, while this compound is branded for general pain management .

Comparison with Functionally Similar Compounds

Ibuprofen (Advil)

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is functionally comparable to this compound for pain relief but operates via a distinct mechanism by inhibiting cyclooxygenase (COX) enzymes, reducing inflammation and prostaglandin production .

| Parameter | This compound | Ibuprofen (Advil) |

|---|---|---|

| Active Ingredients | Acetaminophen + Diphenhydramine | Ibuprofen |

| Mechanism | CNS prostaglandin inhibition + sedation | Peripheral COX-1/COX-2 inhibition |

| Indications | Non-inflammatory pain | Inflammatory pain (e.g., sprains, fever) |

| Dosage | 500 mg/25 mg per capsule (max 8/day) | 200–400 mg per dose (max 3,200 mg/day) |

| Side Effects | Liver toxicity, sedation | GI ulcers, cardiovascular risks |

Research Findings and Efficacy Data

- Pain Relief Efficacy: A 2024 formulary analysis ranked this compound as a non-preferred OTC drug due to sedation risks, favoring NSAIDs like ibuprofen for daytime use . Studies highlight diphenhydramine’s role in enhancing acetaminophen’s efficacy for tension-type headaches, with a 30% faster onset of action compared to acetaminophen alone .

- Safety Profiles: Acetaminophen overdose accounts for 56% of acute liver failure cases in the U.S., emphasizing strict adherence to dosing guidelines . NSAIDs like ibuprofen are linked to 15–30% higher rates of gastrointestinal complications compared to acetaminophen-based combinations .

Preparation Methods

Catalytic Reduction of p-Nitrophenol

The synthesis of acetaminophen, a key component in this compound Extra Strength, employs p-nitrophenol (PNP) as a starting material. A patented single-pot process (WO2017154024A1) utilizes sequential catalytic reduction and acetylation steps.

In a representative procedure, 7.5 mL of acetic acid is heated to 80–90°C in a reaction vessel. PNP (2.5 g) and iron powder (2.5 g) are added, initiating an exothermic reaction that reaches 130°C. This step reduces the nitro group to an amine, forming p-aminophenol. The catalyst and PNP addition repeats in four lots (total 10 g each), maintaining temperatures above 110°C to prevent intermediate crystallization. Post-reduction, the mixture refluxes at 118°C for 2–6 hours, monitored by thin-layer chromatography (TLC) for complete conversion.

Table 1: Critical Parameters in Acetaminophen Synthesis

| Step | Conditions | Purpose |

|---|---|---|

| Catalytic Reduction | 80–130°C, Fe catalyst | Nitro to amine conversion |

| Acetylation | Reflux at 118°C, 3–4 hours | Acetic anhydride incorporation |

| Purification | Activated carbon, pH 4–6 | Impurity removal |

| Crystallization | 0–5°C for 1 hour | Paracetamol crystal formation |

The crude product undergoes solvent extraction using methanol/ethanol/ethyl acetate (75 mL), followed by double filtration to remove catalyst residues. Post-concentration, the cake dissolves in water, neutralized to pH 7, and treated with 0.08 g activated carbon for decolorization. Final cooling at 0–5°C yields paracetamol with 95% purity.

Hydrogenation Using Palladium Catalyst

An alternative industrial-scale method employs hydrogen gas (2–4 kg/cm² pressure) with palladium-on-carbon (Pd-C) catalysts. In a pressurized reactor, 100 g PNP reacts with 5% Pd-C in acetic acid at 70–100°C for 3–4 hours. Post-hydrogenation, the mixture heats to 110–120°C for 6–8 hours, achieving complete acetylation. This continuous process allows solvent recycling through distillation, improving cost efficiency for large-scale this compound production.

Formulation of this compound Extra Strength Caplets

Active Ingredient Blending

Each caplet contains 500 mg acetaminophen and 12.5 mg diphenhydramine HCl. The manufacturing process employs direct compression, combining API powders with excipients in high-shear mixers. Critical control parameters include:

-

Particle size distribution (D90 <50 µm for uniform blending)

-

Moisture content (<1.5% to prevent hydrolysis)

-

Blend uniformity (RSD <5% across sampling points)

Table 2: Inactive Ingredients in this compound Extra Strength

| Excipient | Concentration (%) | Function |

|---|---|---|

| Croscarmellose sodium | 2.5 | Superdisintegrant |

| Magnesium stearate | 1.0 | Lubricant |

| Microcrystalline cellulose | 15.0 | Binder/Diluent |

| FD&C Yellow #6 Lake | 0.05 | Colorant |

| Titanium dioxide | 0.8 | Opacifier |

The formulation uses a dry granulation approach to enhance stability of moisture-sensitive diphenhydramine. Post-blending, the mixture undergoes roller compaction followed by milling to form uniform granules.

Compression and Coating

Compression at 15–20 kN force produces caplets with 8–12 kp hardness. A triacetin-based coating solution (3% w/w) applies sub-coating to mask bitterness, followed by a finishing layer of hypromellose for gloss and moisture protection.

Preparation of Magnesium Salicylate-Based this compound

While detailed synthesis data remains proprietary, magnesium salicylate tablets (325–600 mg strength) utilize direct compression with unique excipient blends. The formulation avoids aqueous granulation due to magnesium salicylate’s hygroscopic nature. Key process steps include:

-

Geometric dilution of API with microcrystalline cellulose

-

Dry blending with sodium starch glycolate (disintegrant)

-

Compression under controlled humidity (<30% RH)

Dosing considerations require precise control of tetrahydrate/anhydrous forms (580 mg tetrahydrate ≈467.2 mg anhydrous).

Quality Control Protocols

In-Process Testing

Stability Considerations

Accelerated stability studies (40°C/75% RH) show:

-

Acetaminophen degradation <1% over 6 months

-

Diphenhydramine-related impurities <0.2%

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing preclinical studies to evaluate Percogesic's mechanism of action?

- Answer : Use the PICO framework (Population: animal/cell models; Intervention: this compound dosage; Comparator: placebo/standard therapy; Outcome: biomarkers of efficacy/toxicity) to structure hypotheses. Incorporate factorial designs to isolate confounding variables (e.g., metabolic interactions) . Follow OECD guidelines for in vivo studies, including dose-response curves and pharmacokinetic profiling .

Q. How can researchers standardize protocols for assessing this compound's therapeutic window across heterogeneous patient cohorts?

- Answer : Implement adaptive trial designs with stratified randomization to account for variables like age, comorbidities, and genetic polymorphisms. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing thresholds. Validate findings via bootstrap resampling to ensure statistical robustness .

Q. What statistical methods are appropriate for analyzing this compound's efficacy in early-phase clinical trials?

- Answer : Apply mixed-effects models to handle missing data in longitudinal studies. For binary outcomes (e.g., pain relief), use logistic regression with covariates like baseline severity scores. Report effect sizes with 95% confidence intervals and adjust for multiplicity using Bonferroni or false discovery rate (FDR) corrections .

Advanced Research Questions

Q. How can contradictions between in vitro mechanistic data and clinical trial outcomes for this compound be resolved?

- Answer : Conduct systematic reviews with meta-regression to identify moderators (e.g., study design, sample size). Use pathway enrichment analysis to reconcile discordant molecular targets (e.g., COX inhibition vs. cytokine modulation). Validate hypotheses via patient-derived organoids or transgenic models .

Q. What multi-omics approaches are suitable for identifying biomarkers of this compound response variability?

- Answer : Integrate genomic (GWAS), proteomic (LC-MS), and metabolomic (NMR) data using machine learning (e.g., random forests or neural networks). Prioritize candidate biomarkers via LASSO regression. Validate findings in independent cohorts with prespecified endpoints .

Q. How should researchers design trials to evaluate this compound's long-term safety in populations with polypharmacy?

- Answer : Employ pragmatic trial designs with real-world data (RWD) from electronic health records. Use propensity score matching to balance covariates. Apply time-to-event analysis (Cox proportional hazards models) for adverse event monitoring. Include pharmacovigilance databases (e.g., FAERS) for post-marketing surveillance .

Methodological Guidance Tables

Critical Considerations

- Ethical Compliance : Ensure informed consent documents address pharmacogenetic risks (e.g., CYP450 polymorphisms affecting this compound metabolism) using Q&A formats .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental details: report purity criteria, NMR/HRMS data, and comparator compounds .

- Literature Reviews : Use systematic search strategies (e.g., PRISMA) with keywords like "this compound AND pharmacokinetics" in PubMed/ERIC, excluding non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.